N-Propionylimidazole
Overview
Description
N-Propionylimidazole is a chemical compound that has been explored in various scientific studies for its potential applications and properties. Its relevance spans across different fields, including pharmaceutical sciences, where derivatives of imidazole play a crucial role as therapeutic agents and in chemical synthesis for the development of novel compounds with antimicrobial and anti-inflammatory properties.
Synthesis Analysis
The synthesis of N-Propionylimidazole and its derivatives often involves reactions such as alkylation, amidation, and condensation. For instance, the synthesis of N-alkyl and N-acyl derivatives of benzimidazoles, which share a structural similarity with N-Propionylimidazole, is achieved through polymer-supported reactions, highlighting the versatile methodologies for synthesizing imidazole derivatives with potential antimicrobial activity (Pawar, Dalal, Shimpi, & Mahulikar, 2004). Additionally, N-methyl carbamoylimidazole serves as a methyl isocyanate substitute, synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH₃Cl, showcasing the adaptability of imidazole derivatives in chemical synthesis (Duspara, Islam, Lough, & Batey, 2012).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including N-Propionylimidazole, is characterized using spectroscopic tools like NMR and X-ray crystallography. Studies reveal the structural details, including the arrangement of atoms and the presence of functional groups, which are crucial for understanding the compound's reactivity and interactions (El Ashry, El Kilany, Nahas, Barakat, Al-Qurashi, Ghabbour, & Fun, 2015).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including alkylation and carboamination, to form new compounds with diverse properties. For example, the synthesis of 2-aminoimidazole products through Pd-catalyzed carboamination reactions illustrates the chemical versatility of imidazole derivatives (Zavesky, Babij, & Wolfe, 2014).
Scientific Research Applications
2. Synthesis, Characterization, and Antimicrobial Activity Applications of Grafted Copolymer Alginate-g-poly(N-vinyl imidazole)
- Methods of Application : N-Vinyl imidazole is grafted onto sodium alginate through a free radical polymerization technique in aqueous solution using potassium persulfate as an initiator material . The conditions of the grafting process are adjusted to obtain a copolymer with a high percentage of poly(N-vinyl imidazole) .
- Results or Outcomes : The grafted copolymer shows excellent improvement in antimicrobial activity against Bacillus subtilis, Escherichia coli, Neisseria gonorrhoeae, and Candida albicans . The specific quantitative data or statistical analyses for these results are not provided in the available resources.
5. Synthesis of Diverse Multicomponent Reactions
- Summary of Application : Imidazole and its derivatives, including N-Propionylimidazole, have found applications in the synthesis of diverse multicomponent reactions conducted under different conditions . These reactions are crucial in the creation of functional molecules used in various applications.
- Methods of Application : The synthesis of imidazoles involves several approaches such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . The specific methods of application or experimental procedures for this use of N-Propionylimidazole are not detailed in the available resources.
6. Biomedical Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-imidazol-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUORNHWAZSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194150 | |
Record name | 1-(1-Oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propionylimidazole | |
CAS RN |
4122-52-5 | |
Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Oxopropyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-oxopropyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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